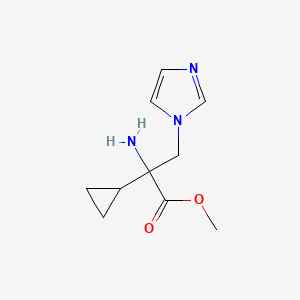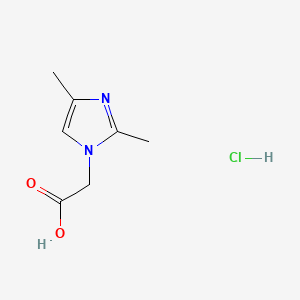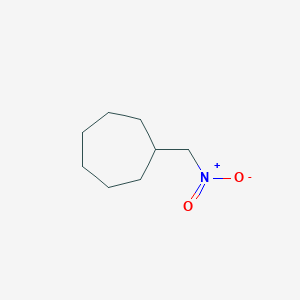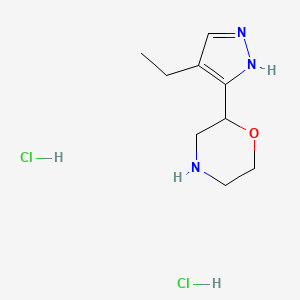
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a morpholine ring attached to a pyrazole ring, with an ethyl group at the 4-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride typically involves the reaction of 4-ethyl-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and filtration to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with a different substitution pattern.
Uniqueness
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H17Cl2N3O |
|---|---|
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
2-(4-ethyl-1H-pyrazol-5-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-7-5-11-12-9(7)8-6-10-3-4-13-8;;/h5,8,10H,2-4,6H2,1H3,(H,11,12);2*1H |
Clave InChI |
DMESBJXRFWVXAT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NN=C1)C2CNCCO2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


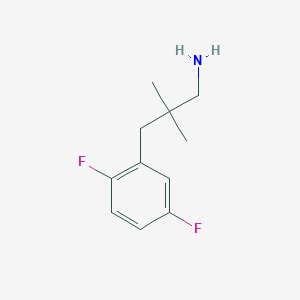
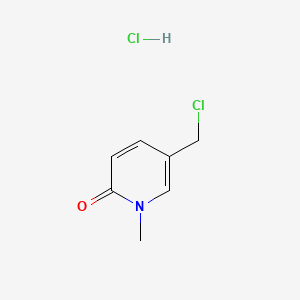
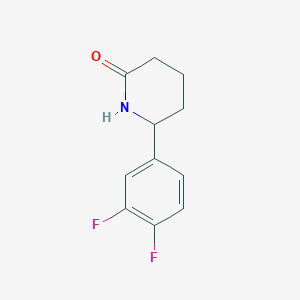

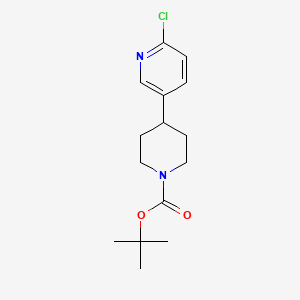
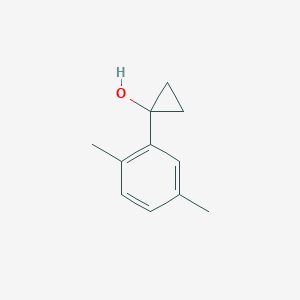
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
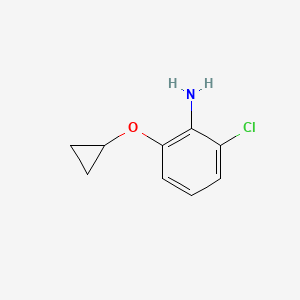
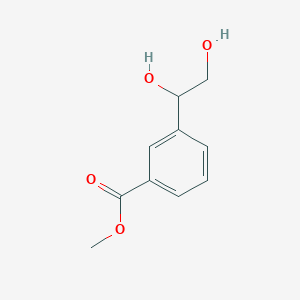
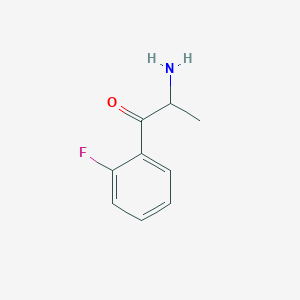
![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
